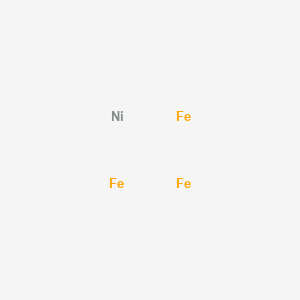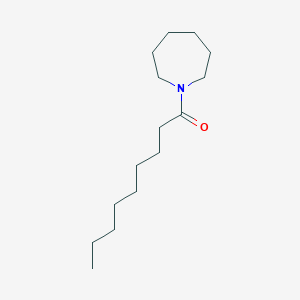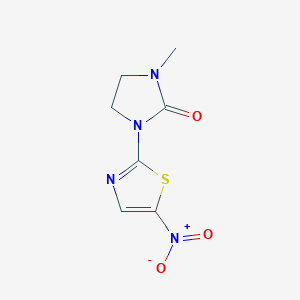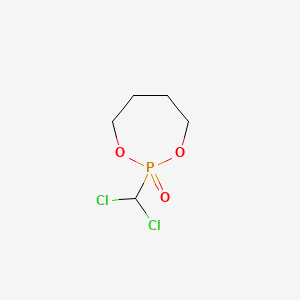
2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide is a chemical compound known for its unique structure and reactivity. This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon atoms. The presence of the dichloromethyl group and the dioxaphosphepane ring structure makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of phosphorus trichloride with formaldehyde and a suitable chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+CH2O+Cl2→2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of organophosphorus compounds with different functional groups.
Scientific Research Applications
2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1,3,2-dioxaphosphepane 2-oxide
- 2-(Bromomethyl)-1,3,2-dioxaphosphepane 2-oxide
- 2-(Iodomethyl)-1,3,2-dioxaphosphepane 2-oxide
Uniqueness
2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide is unique due to the presence of two chlorine atoms in the dichloromethyl group, which imparts distinct reactivity and properties compared to its mono-halogenated counterparts. This makes it particularly useful in applications requiring specific chemical reactivity and stability.
Properties
CAS No. |
7191-18-6 |
|---|---|
Molecular Formula |
C5H9Cl2O3P |
Molecular Weight |
219.00 g/mol |
IUPAC Name |
2-(dichloromethyl)-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C5H9Cl2O3P/c6-5(7)11(8)9-3-1-2-4-10-11/h5H,1-4H2 |
InChI Key |
BVSPQTLQFLZAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOP(=O)(OC1)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




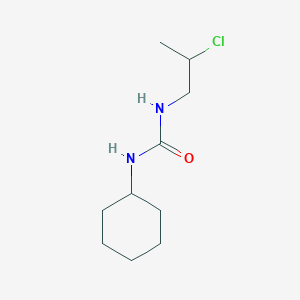
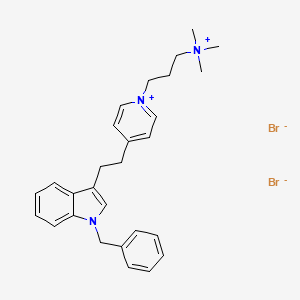
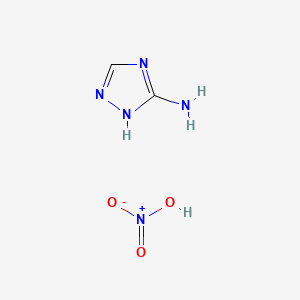
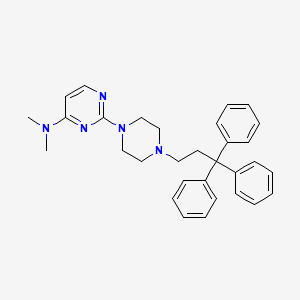
![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
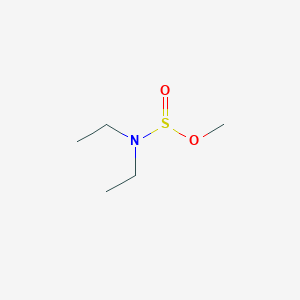

![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)

